![molecular formula C11H10N2O2 B4747290 N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide](/img/structure/B4747290.png)
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide
Overview
Description
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide, also known as BIX01294, is a small molecule inhibitor that has been studied for its potential use in epigenetic research. BIX01294 has been found to inhibit the activity of G9a, a histone methyltransferase enzyme that plays a crucial role in regulating gene expression.
Mechanism of Action
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide inhibits the activity of G9a by binding to its SET domain, which is responsible for the enzyme's methyltransferase activity. This binding prevents G9a from adding methyl groups to histone proteins, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to have a variety of biochemical and physiological effects. Inhibition of G9a by N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been shown to lead to changes in gene expression that can affect cell proliferation, differentiation, and apoptosis. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has also been found to have anti-tumor effects in a variety of cancer cell lines.
Advantages and Limitations for Lab Experiments
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of cell lines and animal models. However, there are also limitations to its use. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to have off-target effects on other histone methyltransferases, which can complicate its use in some experiments. In addition, the long-term effects of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide on gene expression and cell behavior are not yet fully understood.
Future Directions
There are many potential future directions for research on N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide. One area of interest is the development of more specific inhibitors of G9a that do not have off-target effects on other histone methyltransferases. Another area of interest is the use of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide in combination with other epigenetic inhibitors to study the effects of multiple epigenetic modifications on gene expression and cell behavior. Finally, the use of N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide in animal models of disease could lead to new insights into the role of histone methyltransferases in disease development and progression.
Scientific Research Applications
N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been extensively studied for its potential use in epigenetic research. Epigenetics refers to the study of changes in gene expression that are not caused by alterations in the DNA sequence. Histone methyltransferases, such as G9a, play a crucial role in regulating gene expression by adding methyl groups to histone proteins, which can either activate or repress gene expression. N-1,2-benzisoxazol-3-ylcyclopropanecarboxamide has been found to inhibit the activity of G9a, leading to changes in gene expression that could be used to study a variety of biological processes, including development, differentiation, and disease.
properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(7-5-6-7)12-10-8-3-1-2-4-9(8)15-13-10/h1-4,7H,5-6H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFYSAFELCZLSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NOC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-benzoxazol-3-yl)cyclopropanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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